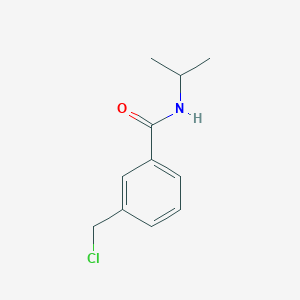amine CAS No. 1019578-20-1](/img/structure/B1486495.png)
[(2,4-Dimethoxyphenyl)methyl](1-methoxypropan-2-yl)amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photopolymerization
- Application: A study by Guillaneuf et al. (2010) discusses a novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, useful in nitroxide-mediated photopolymerization. This compound decomposes under UV irradiation to generate radicals, showing potential in photoinitiation and photopolymerization processes (Guillaneuf et al., 2010).
Chemical Synthesis and Structural Analysis
- Synthesis of Novel Compounds: Breitenmoser et al. (2001) describe the synthesis of a novel 2H-azirin-3-amine, demonstrating its use as a building block in the synthesis of model peptides. This research highlights the versatility of such compounds in creating complex molecular structures (Breitenmoser et al., 2001).
- Structural Characterization: Li et al. (2012) synthesized Cu(II) compounds incorporating pyrazole-derived ligands, including a dimethoxyethyl ligand, and analyzed their effects on cell growth in human colorectal carcinoma cells. This study provides insight into the structural and biological activity of such compounds (Li et al., 2012).
Antimicrobial and Antiproliferative Properties
- Antimicrobial Activity: Bektaş et al. (2007) explored the synthesis of novel 1,2,4-triazole derivatives, demonstrating their antimicrobial activities. This study underscores the potential of such compounds in medical applications (Bektaş et al., 2007).
Catalysis and Reaction Studies
- Amination Reactions: Bassili and Baiker (1990) investigated the amination of 1-methoxy-2-propanol by ammonia on a nickel-on-silica catalyst, highlighting the potential of such reactions in industrial applications (Bassili & Baiker, 1990).
Organic Chemistry Applications
- Synthesis of Cycloheptatrienylidenamines: Cavazza and Pietra (1976) described the synthesis of 3-aminocycloheptatrienylidenamines, demonstrating the stability and utility of these compounds in organic synthesis (Cavazza & Pietra, 1976).
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-6-12(16-3)7-13(11)17-4/h5-7,10,14H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPVFNWWJYQNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dimethoxyphenyl)methyl](1-methoxypropan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





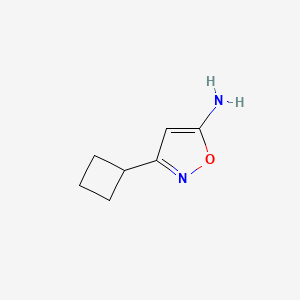
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B1486421.png)
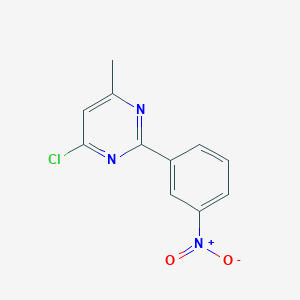
![1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486424.png)
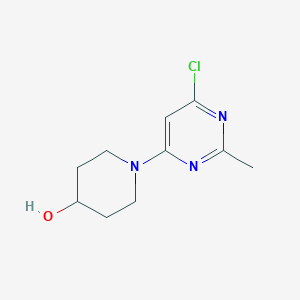
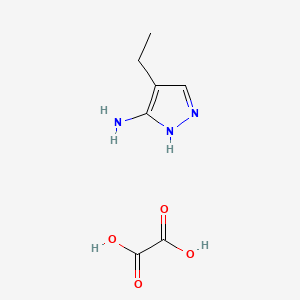

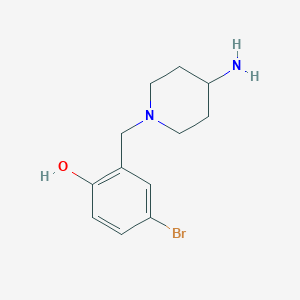

![2-({[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)propanoic acid](/img/structure/B1486432.png)
![[5-(2-Fluorophenyl)isoxazol-3-yl]methanol](/img/structure/B1486434.png)
